![molecular formula C16H20N2O3 B2363454 methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1003988-79-1](/img/structure/B2363454.png)
methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate
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Overview
Scientific Research Applications
Antitumor Potential
- Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its potential antitumor properties. A study found that similar compounds exhibited significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Structural Studies
- Investigations into the structure of related 1H-pyrazole derivatives have been conducted. These studies include X-ray diffraction analysis, revealing insights into the molecular structure and potential tautomeric forms of these compounds (Wang et al., 2013).
Chemical Synthesis
- Research has been done on the synthesis of compounds with a pyrazole moiety. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).
Crystallographic Analysis
- Crystallographic analysis of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate has provided detailed insights into its molecular structure, revealing hydrogen-bonded chains and sheets in its crystalline form (Portilla et al., 2007).
One-Pot Synthesis
- A one-pot synthesis method has been developed for Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a related compound, showcasing efficient production techniques for such molecules (Saeed et al., 2012).
Coordination Complexes
- Studies on novel pyrazole-dicarboxylate acid derivatives, including their coordination/chelation and crystallization property with metal ions like Cu and Co, have been conducted. This research is vital in understanding the complexation behavior of pyrazole derivatives (Radi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTXUMYQYUQSIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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